CCX140, also known as CCX140-B or CCX140, is a selective, orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2) [, , ]. CCR2 plays a crucial role in the migration of monocytes, a type of white blood cell, into inflamed tissues []. Research suggests a link between CCR2 activity and inflammatory responses associated with type 2 diabetes and its complications, such as diabetic nephropathy and focal segmental glomerulosclerosis (FSGS) [, , , , , , , , , , ]. CCX140-B functions by blocking CCR2, thereby inhibiting monocyte infiltration and potentially mitigating inflammation and associated damage in these conditions [, , ].
4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant pharmaceutical potential. This compound is categorized as a sulfonamide, which indicates that it contains a sulfonyl functional group attached to an amine. Its structure includes multiple heterocycles, specifically a pyrrolo[2,3-d]pyrimidine core and a pyridine moiety, contributing to its biological activity.
The compound falls under the category of heterocyclic compounds, which are characterized by the presence of at least one atom in a ring structure that is not carbon. In this case, nitrogen atoms are integral to the structure. Additionally, it is classified as a sulfonamide, often utilized in medicinal chemistry for its antimicrobial properties and potential in treating various diseases.
The synthesis of 4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide involves several key steps:
The molecular formula of this compound is . The structural features include:
4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide can undergo several chemical reactions:
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for 4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide primarily involves its role as an inhibitor of protein kinases. The compound interacts with specific targets within cellular pathways, leading to modulation of signaling cascades that are crucial for cell proliferation and survival.
Research indicates that similar compounds exhibit high levels of inhibition against specific kinases involved in inflammatory responses and cancer progression .
Relevant analyses such as NMR spectroscopy and mass spectrometry can provide additional insights into the compound's purity and structural integrity .
This compound has potential applications in medicinal chemistry, particularly as a therapeutic agent targeting protein kinases involved in various diseases such as cancer and inflammatory disorders. Its unique structural features make it a candidate for further development in drug discovery programs aimed at creating selective inhibitors with improved efficacy and reduced side effects .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3